molecular formula C18H22N4O2 B2942253 2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933250-83-0

2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2942253
CAS RN: 933250-83-0
M. Wt: 326.4
InChI Key: AKMSMTYJRCMBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cell-permeable pyrazolopyrimidinamine derived enviroxime-like compound that displays anti-poliovirus activity with broad specificity for enteroviruses . It dose-dependently inhibits viral RNA replication .


Molecular Structure Analysis

The molecular structure of this compound is part of the pyridopyrimidine class of compounds, which are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system . More detailed structural analysis may require specialized software or experimental data.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have shown to undergo various reactions. For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .

Scientific Research Applications

Enaminones as Building Blocks

Enaminones have been synthesized as key intermediates for the creation of substituted pyrazoles, pyridines, triazolopyrimidines, and other derivatives. These compounds have shown promising cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, alongside antimicrobial activities. This highlights their potential as therapeutic agents in cancer treatment and infection control (S. Riyadh, 2011).

Phosphodiesterase Inhibitors

A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, showing significant enzymatic and cellular activity. These compounds have displayed oral antihypertensive activity, indicating their potential in managing blood pressure and related cardiovascular conditions (B. Dumaitre & N. Dodic, 1996).

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in creating complex molecules that could have various biological applications (M. Khashi, A. Davoodnia, & V. S. Prasada Rao Lingam, 2015).

Anticancer and Anti-5-lipoxygenase Agents

Novel series of pyrazolopyrimidinones have been synthesized and evaluated for their anticancer and 5-lipoxygenase inhibitory activities, further emphasizing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating cancer and inflammation-related disorders (A. Rahmouni et al., 2016).

Selective Human A3 Adenosine Receptor Antagonists

2-Arylpyrazolo[4,3-d]pyrimidin-7-amines have been designed as new human A3 adenosine receptor antagonists, showing low nanomolar affinity and high selectivity. These compounds could counteract oxaliplatin-induced apoptosis, suggesting their potential in neuroprotection and treatment of neurotoxicity (L. Squarcialupi et al., 2013).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-5-8-19-17-9-12(2)20-18-11-14(21-22(17)18)13-6-7-15(23-3)16(10-13)24-4/h6-7,9-11,19H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMSMTYJRCMBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=CC(=NN21)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.